molecular formula C17H10ClF3N4O2S B1225894 3-chloro-N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide

3-chloro-N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide

Cat. No. B1225894
M. Wt: 426.8 g/mol
InChI Key: YNQCXSMSMTZTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide is a pyrazolopyrimidine.

Scientific Research Applications

CDK2 Inhibition and Anti-Proliferative Activity

The pyrazolopyridine derivatives, related to the mentioned compound, have been studied for their potential as CDK2 inhibitors and their anti-proliferative activity against various human cancer cell lines. This includes inhibitory effects on HCT-116, MCF-7, HepG2, and A549 cancer cell lines. Molecular docking studies suggest these compounds bind similarly to the CDK2 enzyme as other reference compounds (Abdel-Rahman et al., 2021).

Crystal Structure and Biological Activity

Certain derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized, with their crystal structures determined, showing significant inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).

Synthesis and Application in Anticancer Agents

Research on pyrazolopyrimidines includes the synthesis of novel compounds with potential application as anticancer and anti-5-lipoxygenase agents. These compounds have been tested for cytotoxic activity against cancer cell lines like HCT-116 and MCF-7 (Rahmouni et al., 2016).

Insecticidal Potential

Research into sulfonamide thiazole derivatives incorporating the pyrazolo[1,5-a]pyrimidine framework has explored their potential as insecticidal agents, especially against the cotton leafworm, Spodoptera littoralis. This research provides insight into the toxicological and biochemical impacts of these compounds (Soliman et al., 2020).

properties

Molecular Formula

C17H10ClF3N4O2S

Molecular Weight

426.8 g/mol

IUPAC Name

3-chloro-N-(furan-2-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H10ClF3N4O2S/c18-13-14(16(26)22-8-9-3-1-5-27-9)24-25-12(17(19,20)21)7-10(23-15(13)25)11-4-2-6-28-11/h1-7H,8H2,(H,22,26)

InChI Key

YNQCXSMSMTZTRH-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide
Reactant of Route 2
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3-chloro-N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide
Reactant of Route 3
3-chloro-N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide
Reactant of Route 4
3-chloro-N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide
Reactant of Route 5
3-chloro-N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide

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